

Gozanertinib: A Tool for Investigating EGFR T790M-Mediated Resistance in Cancer Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gozanertinib

Cat. No.: B15569568

[Get Quote](#)

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of acquired resistance to targeted therapies remains a significant challenge in oncology. In non-small cell lung cancer (NSCLC) patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR), initial treatment with first- and second-generation tyrosine kinase inhibitors (TKIs) often yields dramatic responses. However, the majority of patients eventually develop resistance, with the secondary "gatekeeper" mutation, T790M, accounting for approximately 50-60% of cases.[1][2] This mutation involves the substitution of a threonine with a bulkier methionine at position 790 within the ATP-binding pocket of the EGFR kinase domain. This substitution sterically hinders the binding of first-generation TKIs and increases the receptor's affinity for ATP, rendering these drugs ineffective.[1][2]

Gozanertinib (also known as DBPR112) is an orally active, furanopyrimidine-based third-generation EGFR inhibitor designed specifically to overcome T790M-mediated resistance.[3] It forms a covalent bond with the Cys797 residue in the EGFR active site, enabling potent and irreversible inhibition of mutant EGFR, including the double mutant (e.g., L858R/T790M). Notably, **Gozanertinib** also exhibits potent inhibitory activity against HER2 exon 20 insertion mutations, a challenging alteration in NSCLC. Its efficacy in preclinical models and favorable pharmacokinetic profile have positioned it as a valuable tool for studying resistance mechanisms and as a clinical candidate for NSCLC treatment.

These application notes provide detailed protocols for utilizing **Gozanertinib** in preclinical research to investigate its effects on EGFR T790M-positive cancer cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Gozanertinib

This table summarizes the biochemical and cellular inhibitory concentrations of **Gozanertinib** against various EGFR genotypes and cell lines.

Assay Type	Target/Cell Line	EGFR Mutation Status	IC50 / CC50 (nM)	Reference
Biochemical Assay	EGFRWT	Wild-Type	15	
EGFRL858R/T790M	Activating/Resistance	48		
Cellular Assay	HCC827	Exon 19 deletion	25	
H1975	L858R/T790M	620		
A431	Wild-Type (overexpressed)	1020		

IC50: Half-maximal inhibitory concentration in a biochemical assay. CC50: Half-maximal cytotoxic concentration in a cellular assay.

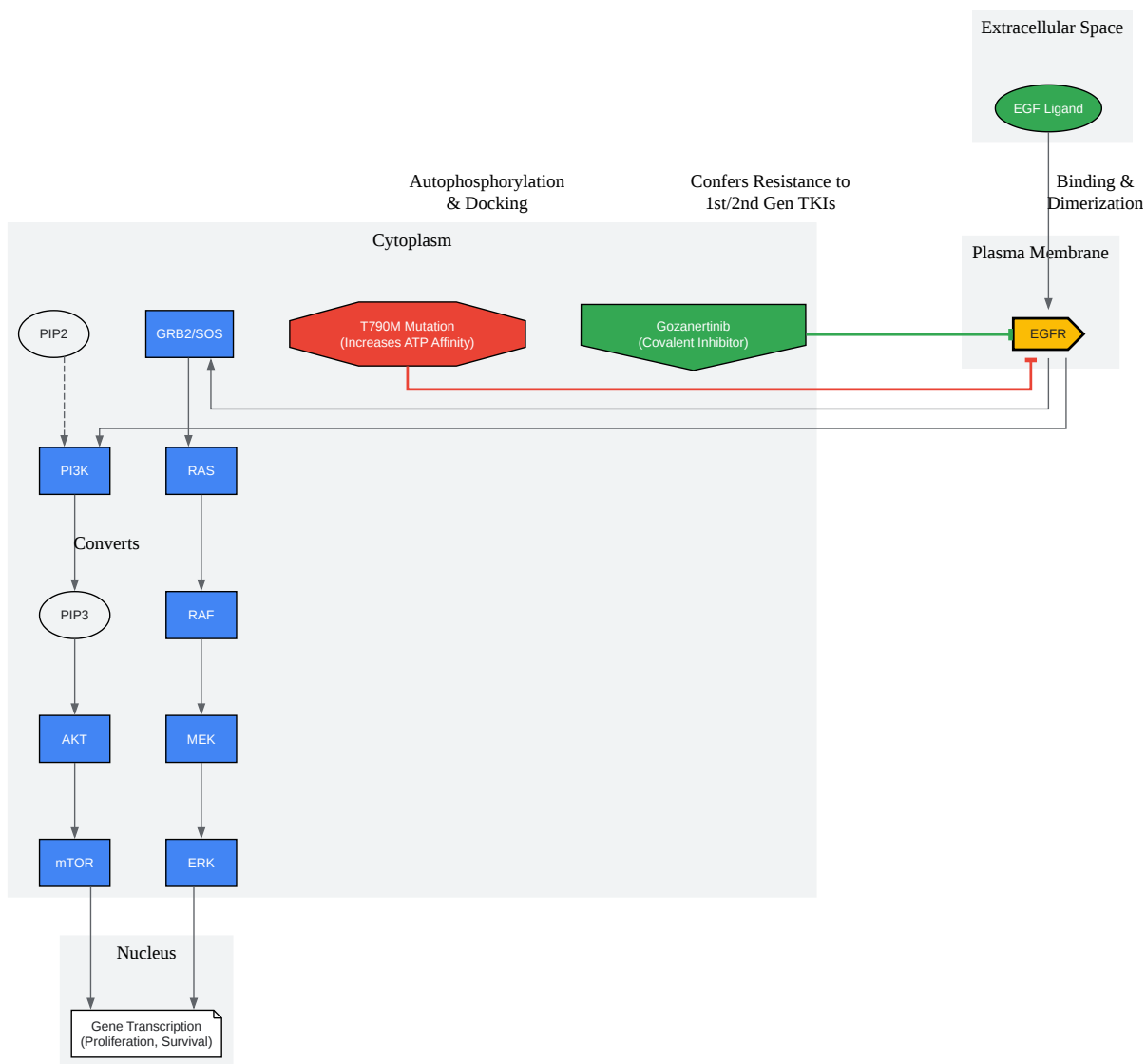
Table 2: In Vivo Efficacy and Pharmacokinetics of Gozanertinib

This table presents key data from in vivo studies evaluating the antitumor activity and pharmacokinetic properties of **Gozanertinib**.

Study Type	Model System	Cell Line	Treatment	Key Findings	Reference
Efficacy	Nude Mouse Xenograft	H1975 (L858R/T790 M)	50 mg/kg, p.o., daily for 15 days	34% mean tumor growth inhibition	
Efficacy	Nude Mouse Xenograft	HCC827 (Exon 19 del)	20-50 mg/kg, p.o., 5 days/week for 2 weeks	Significant tumor growth reduction	
Pharmacokinetics	Rat	N/A	5 mg/kg, IV	$t_{1/2}$: 2.3 h; CL: 55.6 mL/min·kg; Vss: 8.6 L/kg	
Rat	N/A	20 mg/kg, PO	$t_{1/2}$: 3.4 h; Cmax: 508 ng/mL; AUC: 2978 ng/mL·h; F: 41.5%		

p.o.: oral administration; IV: intravenous administration; $t_{1/2}$: half-life; CL: clearance; Vss: volume of distribution at steady state; Cmax: maximum concentration; AUC: area under the curve; F: oral bioavailability.

Visualizations



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and the impact of the T790M mutation.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a cell viability (MTT/MTS) assay.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gozanertinib (DBPR112) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (DBPR112) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gozanertinib: A Tool for Investigating EGFR T790M-Mediated Resistance in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569568#gozanertinib-for-studying-egfr-t790m-mutation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com